
Application Notes: Chymotrypsin Assay
Protocol using N-Succinyl-L-tyrosine p-

nitroanilide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: N-Succinyl-L-tyrosine

Cat. No.: B023407 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Chymotrypsin is a key digestive enzyme, a serine protease that preferentially cleaves peptide

bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan,

and phenylalanine. The accurate measurement of chymotrypsin activity is crucial in various

research areas, including enzymology, drug discovery, and clinical diagnostics. This document

provides a detailed protocol for a colorimetric assay to determine chymotrypsin activity using

the chromogenic substrate N-Succinyl-L-tyrosine p-nitroanilide (STNA). The principle of this

assay is based on the enzymatic cleavage of STNA by chymotrypsin, which releases the

yellow-colored product p-nitroaniline (pNA). The rate of pNA formation, measured

spectrophotometrically at 410 nm, is directly proportional to the chymotrypsin activity.

Principle of the Assay
The enzymatic reaction at the core of this assay is the hydrolysis of the amide bond in N-
Succinyl-L-tyrosine p-nitroanilide by chymotrypsin. This reaction yields N-Succinyl-L-
tyrosine and p-nitroaniline. The product, p-nitroaniline, exhibits strong absorbance at 410 nm,

whereas the substrate does not. This allows for the continuous monitoring of the reaction

progress by measuring the increase in absorbance at this wavelength.
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Quantitative Data Summary
The following table summarizes the key quantitative parameters for the chymotrypsin assay

using N-Succinyl-L-tyrosine p-nitroanilide. These values are compiled from established

protocols for similar p-nitroanilide-based chymotrypsin assays and should be optimized for

specific experimental conditions.
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Parameter Value Notes

Wavelength of Measurement 410 nm
Corresponds to the maximum

absorbance of p-nitroaniline.

Molar Extinction Coefficient (ε)

of p-nitroaniline
8,800 M⁻¹cm⁻¹

At 410 nm. This value is critical

for calculating enzyme activity.

[1][2]

Assay Buffer
80 mM Tris-HCl, pH 7.8,

containing 100 mM CaCl₂

Calcium ions are important for

the stability and activity of

chymotrypsin.[3]

Substrate Stock Solution 10-50 mM in DMSO or DMF

N-Succinyl-L-tyrosine p-

nitroanilide has limited

solubility in aqueous solutions

and should be dissolved in an

organic solvent first.[2][3]

Working Substrate

Concentration
0.1 - 1 mM

The final concentration in the

assay should be optimized. It

is advisable to work at a

concentration above the

Michaelis constant (Km) if

known, or to determine the

optimal concentration

empirically.

Enzyme Concentration 10 - 100 ng/mL

The optimal enzyme

concentration will result in a

linear rate of absorbance

increase over the desired time

course. This should be

determined experimentally.

Assay Temperature 25°C or 37°C

The reaction rate is

temperature-dependent. The

chosen temperature should be

kept constant throughout the

experiment.[3]
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Reaction Volume
200 µL (96-well plate) or 1 mL

(cuvette)

The volume can be scaled as

needed, ensuring the path

length is accounted for in

calculations.

Reaction Time 5 - 15 minutes

The reaction should be

monitored during the initial

linear phase.

Experimental Protocol
This protocol is designed for a 96-well plate format but can be adapted for cuvette-based

spectrophotometers.

Materials
α-Chymotrypsin (from bovine pancreas)

N-Succinyl-L-tyrosine p-nitroanilide (STNA)

Tris-HCl

Calcium Chloride (CaCl₂)

Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

96-well clear microplate

Microplate reader capable of measuring absorbance at 410 nm

Calibrated pipettes

Reagent Preparation
Assay Buffer (80 mM Tris-HCl, pH 7.8, 100 mM CaCl₂):

Dissolve Tris base in deionized water.

Adjust the pH to 7.8 with HCl.
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Add CaCl₂ to a final concentration of 100 mM.

Bring to the final volume with deionized water.

Store at 4°C.

Substrate Stock Solution (20 mM STNA in DMSO):

Dissolve the appropriate amount of STNA in DMSO to make a 20 mM stock solution.

Store in small aliquots at -20°C, protected from light.

Working Substrate Solution (1 mM):

On the day of the experiment, dilute the Substrate Stock Solution in Assay Buffer to the

desired final working concentration (e.g., 1 mM).

Prepare this solution fresh before use.

Chymotrypsin Stock Solution (1 mg/mL):

Dissolve chymotrypsin in cold, dilute HCl (e.g., 1 mM) to a concentration of 1 mg/mL.

Store in small aliquots at -20°C.

Working Chymotrypsin Solutions:

Prepare a series of dilutions of the chymotrypsin stock solution in Assay Buffer to achieve

the desired final concentrations in the assay (e.g., 10-100 ng/mL).

Keep the enzyme solutions on ice.

Assay Procedure
Plate Setup:

Add 150 µL of the Working Substrate Solution to each well of the 96-well plate.
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Include wells for a blank control (substrate solution + assay buffer, no enzyme) to measure

the rate of spontaneous substrate hydrolysis.

Pre-incubation:

Pre-incubate the microplate containing the substrate solution at the desired assay

temperature (e.g., 25°C or 37°C) for 5 minutes to ensure temperature equilibration.[3]

Initiation of Reaction:

Add 50 µL of the working chymotrypsin solutions or the unknown sample to the

appropriate wells to initiate the reaction.

For the blank wells, add 50 µL of Assay Buffer instead of the enzyme solution.

The final reaction volume in each well will be 200 µL.

Kinetic Measurement:

Immediately place the plate in the microplate reader.

Measure the absorbance at 410 nm every 30-60 seconds for a total of 5-15 minutes.

Data Analysis
Calculate the rate of reaction (ΔA/min):

For each sample and control, plot the absorbance at 410 nm against time.

Determine the initial linear portion of the curve and calculate the slope, which represents

the rate of change in absorbance per minute (ΔA/min).

Subtract the rate of the blank control from the rates of all samples to correct for non-

enzymatic hydrolysis of the substrate.

Calculate Chymotrypsin Activity:

Use the Beer-Lambert law to calculate the enzyme activity.
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Activity (µmol/min/mL) = (ΔA/min) / (ε × l) × 10⁶

Where:

ΔA/min is the rate of absorbance change (after blank correction).

ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹).[1][2]

l is the path length of the light in the well (in cm). For a standard 96-well plate with 200 µL,

the path length is typically around 0.5 cm, but this should be verified for the specific plate

and reader used.

10⁶ is the conversion factor from M to µmol/mL.
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Caption: Workflow for the chymotrypsin assay using N-Succinyl-L-tyrosine p-nitroanilide.
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Caption: Simplified reaction pathway for the chymotrypsin-catalyzed hydrolysis of STNA.

Need Custom Synthesis?
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succinyl-l-tyrosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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